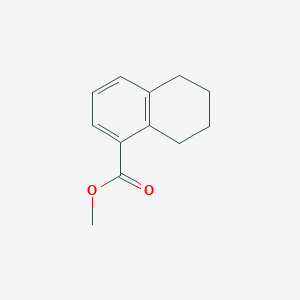

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

Description

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 66193-59-7) is a bicyclic ester with a partially hydrogenated naphthalene core and a methyl ester group at position 1. Its molecular formula is C₁₃H₁₄O₂, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFXBOWHTPTFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574672 | |

| Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66193-59-7 | |

| Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts ensures the production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or corresponding ketones.

Reduction: Formation of 5,6,7,8-tetrahydronaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules due to its unique structural features that allow for diverse chemical transformations. For instance, it can undergo oxidation to yield corresponding acids or ketones and reduction to form alcohol derivatives.

Pharmaceutical Development

In the pharmaceutical industry, this compound is recognized for its role in synthesizing active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Palonosetron, a drug used as a 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea and vomiting. The compound's ability to act as a precursor facilitates the development of various therapeutic agents .

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biological macromolecules and its effects on cellular processes. This includes investigations into its efficacy as a selective agonist for retinoid receptors .

Case Study 1: Synthesis of Palonosetron

In a study focused on synthesizing Palonosetron, this compound was employed as a key intermediate. The synthesis involved several steps including alkylation and reduction reactions that highlighted the compound's versatility in generating complex structures necessary for drug activity .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Alkylation | 81.8 |

| 2 | Reduction | Quantitative |

| 3 | Final Synthesis | 87.6 |

This case study illustrates the compound's importance in pharmaceutical chemistry and its potential impact on drug formulation.

A recent evaluation aimed at assessing the biological activity of this compound revealed promising results as a retinoid-X-receptor selective agonist. The compound was subjected to various assays to determine its binding affinity and biological efficacy in cellular models .

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its application. In pharmaceutical contexts, it acts as a precursor to active compounds that interact with specific molecular targets. For example, in the synthesis of Palonosetron, the compound undergoes further chemical transformations to produce the active drug, which then binds to 5-HT3 receptors, inhibiting their activity and preventing nausea and vomiting.

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS 4242-18-6)

- Structure : The carboxylic acid analog, lacking the methyl ester group, has the formula C₁₁H₁₂O₂ .

- Properties :

- Applications: Used as an intermediate in synthesizing Palonosetron, a 5-HT3 receptor antagonist .

- Key Difference : The carboxylic acid’s polar group enhances water solubility but reduces lipophilicity compared to the ester.

Methyl 3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (AHTN–COOMe)

- Structure : Contains six methyl substituents and an ester group at position 2 (C₁₉H₂₆O₂ ).

- Properties: Adopts a disordered half-chair conformation in the non-aromatic ring . Exhibits environmental persistence, detected in human breast milk and aquatic systems .

- Applications : Derived from the fragrance compound AHTN, which is used in cosmetics and cleaning products .

- Key Difference : Additional methyl groups increase steric hindrance and metabolic stability, making it less reactive than the target compound.

2-Acetyl-5,6,7,8-tetrahydronaphthalene

Positional Isomers: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Key Substituents | Biological Activity | Applications |

|---|---|---|---|---|---|

| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 66193-59-7 | C₁₃H₁₄O₂ | Methyl ester (C-1) | Not reported | Synthetic intermediate |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 | C₁₁H₁₂O₂ | Carboxylic acid (C-1) | Intermediate in drug synthesis | Pharmaceutical synthesis |

| AHTN–COOMe | - | C₁₉H₂₆O₂ | Hexamethyl, ester (C-2) | Low estrogenic potential | Fragrance industry |

| 2-Acetyl-5,6,7,8-tetrahydronaphthalene | - | C₁₃H₁₄O | Acetyl (C-2) | Antioxidant, antitumor | Medicinal chemistry |

Biological Activity

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (MTNC) is a chemical compound with notable biological activities. This article explores its structure, synthesis, biological effects, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- CAS Number : 66193-59-7

- IUPAC Name : this compound

The compound features a naphthalene ring system with a carboxylate ester functional group, which is significant for its biological activity.

Biological Activity Overview

Research has indicated that MTNC exhibits various biological activities including antimicrobial and potential anticancer properties. Below are some key findings from recent studies:

Antimicrobial Activity

MTNC has been investigated for its effectiveness against various microbial strains. A study highlighted that tetrahydronaphthalene derivatives could inhibit the growth of Mycobacterium tuberculosis (M.tb), suggesting that MTNC may possess similar properties. The minimum inhibitory concentration (MIC) values for certain analogs were reported to be less than 1 µg/mL against M.tb strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of MTNC and its derivatives has been explored to optimize their biological efficacy. For instance, modifications to the naphthalene ring and carboxylate group have shown varying levels of activity against bacterial strains. A comprehensive SAR study indicated that specific substitutions on the naphthalene ring could enhance antimicrobial potency while reducing toxicity to mammalian cells .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of MTNC analogs:

- Study on Tetrahydronaphthalene Amides :

- Pharmacokinetic Profiling :

Data Table: Biological Activity Summary

| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Remarks |

|---|---|---|---|

| This compound | <1 | Not specified | Effective against M.tb |

| Tetrahydronaphthalene Amide | <1 | Varies | Potent inhibitors with improved profiles |

| Bedaquiline | ~0.5 | ~10 | Standard treatment for drug-resistant TB |

Q & A

Q. Q: What are the established synthetic routes for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, and how can purity be validated?

A: Synthesis often involves esterification of 5,6,7,8-tetrahydro-1-naphthoic acid (CAS 4242-18-6) using methanol under acidic or coupling conditions . For example, Swern oxidation protocols (using DMSO/oxalyl chloride) are applicable for intermediates in related tetralin systems . Purity validation requires chromatographic methods (HPLC, GC) coupled with mass spectrometry (exact mass: 190.24 g/mol) and NMR (proton shifts for methyl ester at ~3.8 ppm and aromatic protons at 6.5–7.5 ppm) . Confirming the absence of unreacted carboxylic acid (parent compound) is critical, as residual acidity may skew pharmacological assays.

Basic Research: Toxicity Screening

Q. Q: What in vitro/in vivo models are recommended for preliminary toxicity assessment of this compound?

A: Follow the inclusion criteria outlined in toxicological profiles for naphthalene derivatives (Table B-1, ):

- In vitro: Use hepatic (HepG2) or pulmonary (A549) cell lines to assess cytotoxicity (MTT assay) and metabolic stability .

- In vivo: Rodent models (rats/mice) exposed via oral gavage or inhalation, with endpoints including hepatic/renal biomarkers (ALT, creatinine) and histopathology . Prioritize dose ranges based on methylnaphthalene analogs (e.g., 1-/2-methylnaphthalene LD50 values) . Risk of bias mitigation requires randomization and allocation concealment (Table C-7, ).

Advanced Research: Metabolic Pathways and Biomarkers

Q. Q: How can researchers investigate the metabolic fate of this compound, and what contradictions exist in existing data?

A: Metabolism likely involves ester hydrolysis to 5,6,7,8-tetrahydro-1-naphthoic acid (detectable via LC-MS/MS) and cytochrome P450-mediated oxidation . A key contradiction lies in interspecies variation: rodent studies show rapid hepatic clearance, while human hepatocyte models suggest prolonged half-life due to esterase polymorphism . Methodologically, use stable isotope-labeled analogs (e.g., deuterated methyl ester) for tracer studies in microsomal assays. Address discrepancies by cross-referencing metabolic intermediates with exact mass databases (e.g., 331.0878 for sulfonamide derivatives) .

Advanced Research: Environmental Persistence

Q. Q: What methodologies are suitable for assessing environmental partitioning and degradation of this compound?

A: Apply OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F) . Key parameters include logP (predicted ~2.5) and water solubility (<1 mg/L), suggesting sediment/soil adsorption . Gas chromatography with ECD detection can quantify airborne residues in occupational settings . Note that methyl esters of polycyclic acids often exhibit slower degradation than parent acids, necessitating long-term soil column studies .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q: How can structural modifications enhance target specificity, and what are the pitfalls in SAR interpretation?

A: Modifications at the carboxylate (e.g., amidation, sulfonylation) or tetralin ring (e.g., halogenation, methyl groups) alter bioactivity. For example, sulfonamide derivatives (e.g., 2-[(phenylsulfonyl)amino]-tetralin carboxylates) show enhanced METAP2 inhibition but may introduce off-target effects . Pitfalls include overreliance on computational docking without validation via SPR (surface plasmon resonance) or crystallography. Cross-validate SAR using orthogonal assays (e.g., enzymatic vs. cellular) to resolve contradictions in IC50 values .

Data Gaps and Contradictions

Q. Q: What unresolved data gaps exist for this compound, and how can they be prioritized?

A: Key gaps include:

- Chronic toxicity: No long-term carcinogenicity studies (≥2 years) in rodents .

- Developmental effects: Limited data on placental transfer or teratogenicity .

- Environmental biomonitoring: Lack of standardized methods for detecting metabolites in water/sediment .

Prioritize studies using ATSDR’s substance-specific research agenda framework (Section 6.2, ), focusing on endpoints with human exposure relevance (e.g., inhalation toxicity in occupational cohorts) .

Methodological Best Practices

Q. Q: What quality control measures are critical for ensuring reproducibility in studies involving this compound?

A:

- Synthesis: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and confirm esterification completion by FT-IR (absence of -OH stretch at 2500–3000 cm⁻¹) .

- Toxicology: Adopt blinding protocols for histopathology assessments to mitigate observer bias (Table C-6, ) .

- Data reporting: Use CHEBI nomenclature and disclose purity/impurity profiles (e.g., residual DMSO from synthesis) to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.